molecular formula C20H31N3O2 B2958161 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2034292-67-4

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2958161
CAS No.: 2034292-67-4
M. Wt: 345.487
InChI Key: YIESTEVSAFBFAO-UHFFFAOYSA-N
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Description

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a synthetic compound featuring a rigid adamantane core conjugated to an azetidine ring (4-membered) and a piperidine-4-carboxamide moiety. This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name

1-[1-(adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c21-18(24)16-1-3-22(4-2-16)17-11-23(12-17)19(25)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-17H,1-12H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIESTEVSAFBFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of adamantane-1-carboxylic acid. This acid is then converted into adamantane-1-carbonyl chloride using thionyl chloride. The resulting carbonyl chloride reacts with azetidine to form 1-(adamantane-1-carbonyl)azetidine. Finally, this intermediate is coupled with piperidine-4-carboxamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving adamantane derivatives.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly for antiviral and anticancer therapies.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The azetidine and piperidine groups may contribute to binding affinity and specificity for certain proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related adamantane derivatives, focusing on substituents, intermolecular interactions, and biological relevance.

Key Structural Analogs

1-(Adamantane-1-carbonyl)-3-substituted thioureas

Examples include:

  • 2 : 1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea
  • 3 : 1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea
  • 4 : 1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea .

Structural Differences :

  • Target Compound : Azetidine and piperidine-4-carboxamide groups.
  • Thioureas: Phenylthiourea substituents with electron-withdrawing groups (e.g., NO₂, Cl).

Functional Implications :

  • The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to thioureas, which rely on N–H···S interactions .
  • Azetidine’s smaller ring size introduces greater conformational strain but may improve metabolic stability compared to bulkier phenylthiourea substituents .
Piperidine-4-carboxamide Derivatives

Examples from SARS-CoV-2 inhibitor studies:

  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .

Structural Differences :

  • Target Compound : Adamantane-azetidine core vs. naphthalene-ethyl substituents.

Functional Implications :

Physicochemical Properties

Property Target Compound Thiourea Derivatives (e.g., 2–4) Piperidine-carboxamide SARS-CoV-2 Inhibitors
Molecular Weight ~400 g/mol (estimated) 350–400 g/mol 350–450 g/mol
logP ~4.5 (predicted) 3.0–3.8 3.5–4.0
Hydrogen Bond Donors 2 (amide NH, azetidine NH) 2–3 (thiourea NH) 1–2 (amide NH)
Solubility Low (adamantane lipophilicity) Moderate (polar thiourea group) Low to moderate

Conformational and Crystallographic Analysis

  • Thiourea Derivatives : Adopt an S-shape conformation with planar acyl thiourea groups and dihedral angles of ~80–90° between the phenyl ring and acylthiourea plane .
  • Target Compound : Computational models suggest the azetidine ring imposes a puckered conformation, reducing planarity compared to thioureas. This may limit π-π stacking but enhance van der Waals interactions with hydrophobic targets .
  • Hirshfeld Surface Analysis : Thioureas exhibit dominant N–H···O/S interactions (40–50% contribution), while the target compound’s carboxamide may prioritize N–H···O/N interactions (e.g., with proteins or solvents) .

Biological Activity

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that can enhance the pharmacokinetic properties of drugs. The presence of the piperidine and azetidine rings contributes to its biological activity through various receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound might inhibit certain enzymes, which could lead to therapeutic effects in conditions such as cancer or inflammation.

Anticancer Activity

Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds from the same class have demonstrated:

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa (Cervical)5.2
Compound BMCF-7 (Breast)3.8
Compound CA549 (Lung)4.5

These findings suggest that the compound may also possess similar activities, warranting further investigation into its anticancer potential.

Antimicrobial Activity

In vitro studies have indicated that related compounds show promising antimicrobial activities against various pathogens. For example:

CompoundPathogenMIC (µg/mL)
Compound DStaphylococcus aureus0.5
Compound EEscherichia coli1.0

These results imply that this compound could also exhibit antimicrobial properties.

Case Studies

Several case studies have explored the biological activity of adamantane derivatives:

  • Case Study on Antiviral Activity : A study demonstrated that adamantane derivatives had significant antiviral effects against influenza viruses, attributed to their ability to inhibit viral replication.
  • Case Study on Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease.

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